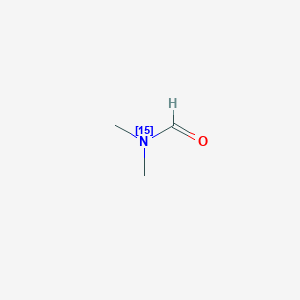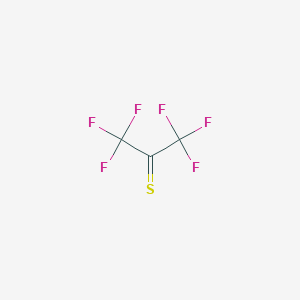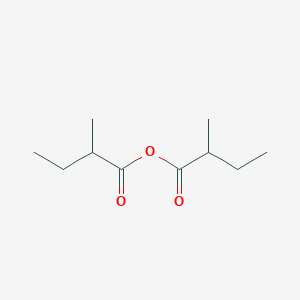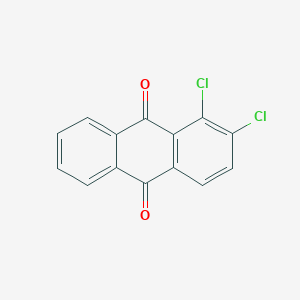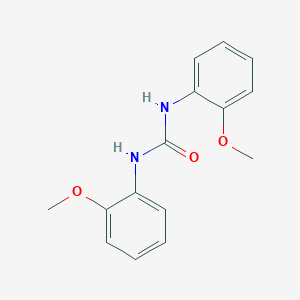
2-Phenylbut-3-enenitrile
Descripción general
Descripción
2-Phenylbut-3-enenitrile is a useful research compound. Its molecular formula is C10H9N and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Alkylation : Alkylation of an unsymmetric allylic anion derived from 2-Phenylbut-3-enenitrile showed exclusive occurrence at C-4, producing products predominantly with 4R-configuration. This stereoselectivity increased remarkably in certain solvent mixtures (Fang & Chang, 1989).
Photoisomerization Studies : E/Z photoisomerization of derivatives of this compound was investigated using UV and NMR spectroscopy. This study contributed to understanding the mechanism of reaction through direct irradiation (Chiacchio, Musumarra, & Purrello, 1988).
Reactions with Quinoline : The reaction of 2-methylquinoline with a derivative of this compound in the presence of water and KOH resulted in the formation of a compound with double functionalization. This reaction was stereoselective, producing compounds with distinct configurations (Belyaeva et al., 2017).
Zwitterionic Nature Studies : Experimental and theoretical methods were used to study the molecular structure of a derivative of this compound, highlighting its zwitterionic nature in both solid state and organic solvents (Jasiński et al., 2016).
Synthesis of Fused Heterocyclic Derivatives : this compound derivatives were used in synthesizing fused heterocyclic derivatives with potential anti-tumor activities. Some synthesized compounds showed high inhibitory effects on various cancer cell lines (Wardakhan, Ibrahim, & Zaki, 2011).
Fragrance Ingredient Safety Assessment : this compound derivatives were evaluated for safety as fragrance ingredients. The study focused on various toxicity endpoints, including genotoxicity, reproductive toxicity, and skin sensitization, concluding no significant safety concerns at current levels of use (Api et al., 2020).
Electro-Optical and Charge-Transport Properties : The structural, electro-optical, and charge-transport properties of a compound based on this compound were studied using quantum chemical methods, revealing its potential as an efficient hole-transport material (Irfan et al., 2015).
Rose Odorants : A study on bifunctional nitrile odorants, including derivatives of this compound, revealed unique olfactory properties and provided insights into structure–odor relationships (Hauser, Kraft, & Carreira, 2018).
Biotransformations : Biotransformations of 3-arylpent-4-enenitriles, a class including this compound, were studied, revealing an unusual beta-vinyl effect on biocatalytic efficiency and enantioselectivity. This provided an efficient synthesis route for highly enantiopure compounds (Gao, Wang, Zheng, & Wang, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-phenylbut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFKATXMVVHHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563820 | |
| Record name | 2-Phenylbut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-11-6 | |
| Record name | 2-Phenylbut-3-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

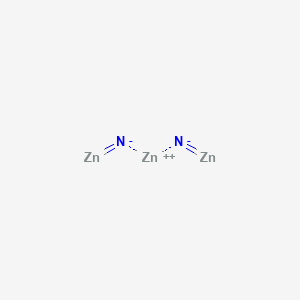
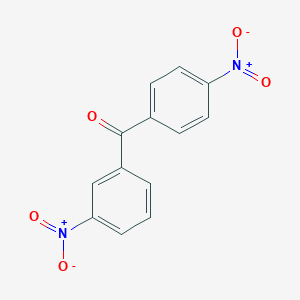
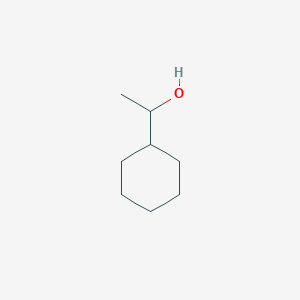

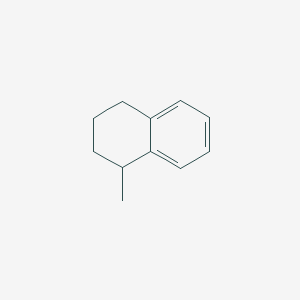
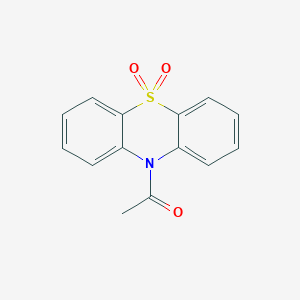
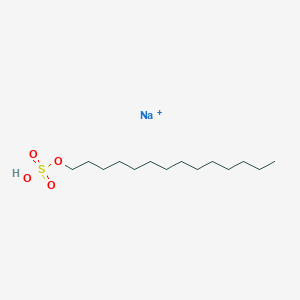
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
